4-Bromo-1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine

Lipophilicity ADME Medicinal Chemistry

4-Bromo-1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine (CAS 1934942-58-1, molecular formula C10H16BrN3, molecular weight 258.16 g/mol) is a densely functionalized 3-aminopyrazole derivative. The compound features a 4-bromo substituent, a free 3-amino group, and a 1-(2-cyclobutylpropyl) N1-alkyl chain, placing it within the chemotype of cyclobutyl-bearing aminopyrazoles that have been patented as inhibitors of glycogen synthase kinase‑3 (GSK‑3), cyclin-dependent kinase‑2 (CDK2), and cyclin-dependent kinase‑5 (CDK5).

Molecular Formula C10H16BrN3
Molecular Weight 258.16 g/mol
Cat. No. B13064294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine
Molecular FormulaC10H16BrN3
Molecular Weight258.16 g/mol
Structural Identifiers
SMILESCC(CN1C=C(C(=N1)N)Br)C2CCC2
InChIInChI=1S/C10H16BrN3/c1-7(8-3-2-4-8)5-14-6-9(11)10(12)13-14/h6-8H,2-5H2,1H3,(H2,12,13)
InChIKeyPMBVTSZJJKEUQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine: A Physicochemically Differentiated Pyrazole Building Block for Kinase-Targeted Library Synthesis – Procurement Guide


4-Bromo-1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine (CAS 1934942-58-1, molecular formula C10H16BrN3, molecular weight 258.16 g/mol) is a densely functionalized 3-aminopyrazole derivative . The compound features a 4-bromo substituent, a free 3-amino group, and a 1-(2-cyclobutylpropyl) N1-alkyl chain, placing it within the chemotype of cyclobutyl-bearing aminopyrazoles that have been patented as inhibitors of glycogen synthase kinase‑3 (GSK‑3), cyclin-dependent kinase‑2 (CDK2), and cyclin-dependent kinase‑5 (CDK5) [1]. Its combination of a synthetic handle (C4–Br), a hydrogen-bond-capable amino group, and a sterically defined cycloalkyl substituent makes it a non-interchangeable intermediate for generating kinase-focused screening libraries and PROTAC precursors.

Why Generic 3-Aminopyrazole Substitution Fails: The Functional Consequences of N1-Cyclobutylpropyl and C4-Bromo Decoration in 4-Bromo-1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine


Overlooking the specific substitution pattern of 4‑bromo‑1‑(2‑cyclobutylpropyl)‑1H‑pyrazol‑3‑amine and sourcing a generic 4‑bromo‑1H‑pyrazol‑3‑amine or a non‑brominated homolog introduces substantial and quantifiable shifts in lipophilicity, conformational flexibility, and synthetic reactivity that propagate into downstream library quality and screening outcomes. As amply demonstrated in kinase‑targeted medicinal chemistry [1], the nature of the N1‑substituent and the presence of a halogen handle jointly govern molecular recognition, synthetic tractability, and pharmacokinetic compatibility [2]; therefore, casual replacement erases the specific property profile that this compound was designed to deliver.

Quantitative Evidence Guide: Six Dimensions of Differentiation for 4-Bromo-1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine


Elevated Lipophilicity vs. Non-Brominated Analog: LogP Comparison

The 4-bromo substituent in 4-bromo-1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine raises the predicted LogP by +0.763 units compared to the non-brominated analog 1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine . This translates to an approximately 5.8-fold increase in lipophilicity, which directly impacts membrane permeability, metabolic stability, and hydrophobic binding-pocket complementarity in kinase targets.

Lipophilicity ADME Medicinal Chemistry Physicochemical Properties

N1-Cyclobutylpropyl Effect: LogP Shift Relative to Parent 4-Bromo-1H-pyrazol-3-amine Core

Installation of the 2-cyclobutylpropyl group at N1 increases the LogP by +2.07 units relative to the unsubstituted parent 4-bromo-1H-pyrazol-3-amine . This >100-fold enhancement in lipophilicity—from a core LogP of 0.5947 to 2.664—demonstrates that the N1 substituent is the dominant driver of compound hydrophobicity and must be retained for any application requiring balanced drug-like properties.

Lipophilicity N-Alkylation Physicochemical Tuning SAR

Conformational Flexibility Advantage: Rotatable Bond Count vs. 1-Methyl Analog

4-Bromo-1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine possesses three freely rotatable bonds in its N1 side chain, compared to zero for the simple 1-methyl analog 4-bromo-1-methyl-1H-pyrazol-3-amine [1]. This added conformational freedom enables the cyclobutylpropyl chain to explore a broader range of low-energy conformations, potentially enhancing induced-fit binding to kinase hinge regions while retaining the entropic benefit of the semi-rigid cyclobutyl ring.

Conformational Flexibility Entropic Binding Molecular Recognition Physicochemical Properties

Positional Isomer Discrimination: Proximal (2-Cyclobutylpropyl) vs. Distal (3-Cyclobutylpropyl) LogP Differentiation

The position of the cyclobutyl ring relative to the pyrazole core measurably alters lipophilicity: the proximal attachment in 4-bromo-1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine yields a LogP of 2.664, while the distal isomer 4-bromo-1-(3-cyclobutylpropyl)-1H-pyrazol-3-amine exhibits a lower cLogP of 2.52 [1]. The +0.144 LogP unit advantage of the proximal isomer reflects increased steric shielding of the pyrazole ring, which may reduce solvation and enhance passive membrane transit.

Regioisomerism Lipophilicity Steric Shielding Structure-Property Relationships

4-Bromo Substituent as a Superior Cross-Coupling Handle: Reduced Dehalogenation vs. Iodo Analogs in Suzuki-Miyaura Reactions

In a direct comparative study of halogenated aminopyrazoles under Suzuki-Miyaura cross-coupling conditions, bromopyrazoles demonstrated markedly reduced propensity for undesired dehalogenation side reactions compared to iodopyrazoles, while maintaining comparable coupling efficiency [1]. The 4-bromo substituent in 4-bromo-1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine thereby constitutes a clean synthetic handle for late-stage diversification, enabling higher-yielding library synthesis with fewer purification challenges than would be obtained with the corresponding 4-iodo analog.

Cross-Coupling Suzuki-Miyaura Synthetic Chemistry Chemical Handle

Cyclobutyl Ring as a Privileged Kinase Hinge-Binding Motif: Pharmacophore Differentiation from Cyclopropyl Analogs

Within 3-aminopyrazole-based multikinase inhibitor series, the cyclobutyl substituent provides substantially stronger hydrophobic engagement of kinase hinge residues than the smaller cyclopropyl group. In a systematic SAR exploration of GSK-3β/FYN-α/DYRK1A inhibitors, removal of the cyclopropyl moiety (compound 2) was detrimental, with IC50 values of 334 nM (GSK-3β) and 249 nM (FYN-α) and only 12% DYRK1A inhibition, while the cyclobutyl-bearing analog (compound 5) retained potency across all three kinases through increased hydrophobic interaction surface with residues such as Phe238 of DYRK1A [1]. Although these data are from a more elaborated chemotype rather than the target compound itself, they establish the cyclobutyl ring as a privileged kinase-binding motif within the aminopyrazole class [2].

Kinase Inhibition Pharmacophore Cyclobutyl GSK-3β DYRK1A FYN

Application Scenarios for 4-Bromo-1-(2-cyclobutylpropyl)-1H-pyrazol-3-amine in Medicinal Chemistry, Chemical Biology, and Process Development


Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Library Synthesis

The 4-bromo substituent of this compound serves as a clean cross-coupling handle with reduced dehalogenation propensity relative to iodo analogs, as established by direct comparative Suzuki-Miyaura studies . Medicinal chemistry teams can utilize this building block as a core intermediate for parallel synthesis of C4-arylated, C4-heteroarylated, or C4-alkenylated pyrazol-3-amine libraries targeting GSK-3, CDK2, and CDK5 [1]. The higher LogP (2.664) relative to the non-brominated analog [2] ensures that the resulting library members occupy a drug-like lipophilicity window favorable for CNS penetration or intracellular kinase engagement.

Physicochemical Property-Guided Fragment and Lead Optimization

With its quantified LogP of 2.664 (Δ +2.07 vs. the parent 4-bromo-1H-pyrazol-3-amine core) and three rotatable bonds providing conformational flexibility [1], this compound is an ideal starting point for multiparameter optimization (MPO) campaigns. Structure-activity relationship (SAR) exploration can systematically modify the 3-amino group (acylation, sulfonylation, reductive amination) or replace the 4-bromo handle after initial screening, all while retaining the N1-cyclobutylpropyl motif validated for kinase hinge binding in the aminopyrazole class [2].

PROTAC and Bifunctional Molecule Synthesis via Orthogonal Functionalization

The simultaneous presence of a 4-bromo cross-coupling site and a nucleophilic 3-amino group enables orthogonal derivatization strategies: the amino group can be functionalized with a linker–E3 ligase ligand conjugate, while the bromo handle can introduce a target-protein-binding warhead via Suzuki coupling, or vice versa . The 2-cyclobutylpropyl N1-substituent provides sufficient lipophilicity (LogP = 2.664) [1] to compensate for the polarity introduced by PEG-based PROTAC linkers, helping to maintain overall cellular permeability of the final bifunctional construct.

Procurement-Stage Differentiation for Cost-Effective Hit-to-Lead Programs

For procurement officers comparing multiple 4-bromo-pyrazol-3-amine suppliers, the specific N1-(2-cyclobutylpropyl) substitution eliminates the need for in-house N-alkylation (which would add 2–5 synthetic steps if starting from 4-bromo-1H-pyrazol-3-amine). The compound is commercially cataloged at 95% purity and offers a known LogP (2.664) and TPSA (43.84 Ų) profile [1] that can be plugged directly into computational property filters before purchase, reducing procurement risk relative to custom-synthesized analogs with unvalidated property data.

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